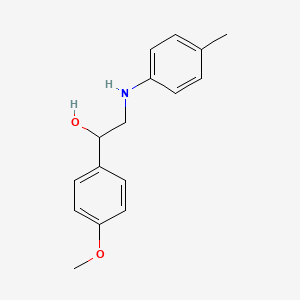

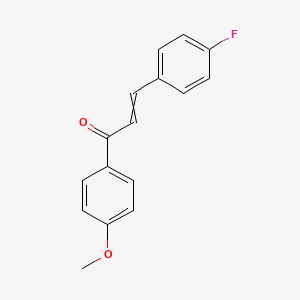

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Uroselectivity Evaluation

Both enantiomers of a compound structurally related to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol were synthesized and evaluated for their uroselectivity in comparison with other α1-adrenoceptor agonists. This research demonstrates the potential of asymmetric synthesis in producing compounds with specific pharmacological properties (Philippo et al., 1997).

Fluorescence Quenching in Liquid Stage

The interaction of colloidal silver nanoparticles with a blue emitting dye structurally similar to this compound was studied, revealing the significance of fluorescence quenching measurements in understanding dye-nanoparticle interactions (Khan & Asiri, 2016).

Biocatalytic Production Optimization

Optimization of experimental conditions for the biocatalytic production of an enantiomerically pure compound, using Lactobacillus senmaizuke, highlights the importance of biocatalysis in the synthesis of drug intermediates. This study shows the role of culture parameters in enhancing bioreduction reactions for pharmaceutical applications (Kavi et al., 2021).

Nonlinear Optical Material Study

Spectroscopic investigations and density functional theory analysis on a compound with a non-linear optical material property indicate the potential of such materials in applications requiring non-linear optical activity, such as in photonics and telecommunications (Hijas et al., 2018).

Pyrolysis Characteristic Analysis

Research into the pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, contributes to a better understanding of the thermal degradation processes of lignin and related compounds. This is crucial for advancing biofuel production technologies (Li et al., 2016).

Mecanismo De Acción

Target of Action

For instance, Apixaban, a compound with a similar methoxyphenyl structure, is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .

Mode of Action

For instance, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . 4-Methoxyamphetamine, on the other hand, mediates its effects by binding to alpha receptors .

Biochemical Pathways

For example, Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation .

Pharmacokinetics

Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

For instance, Apixaban has been found to have antithrombotic efficacy in pre-clinical studies .

Análisis Bioquímico

Biochemical Properties

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with zinc oxide nanoparticles, leading to fluorescence quenching through electron transfer from the excited state of the compound to the nanoparticle . This interaction highlights its potential use in bio-imaging and other applications where fluorescence properties are crucial.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used in the asymmetric oxidation process with Acetobacter sp. cells, which significantly improves the reaction efficiency and enantioselectivity . This indicates its potential impact on cellular metabolic processes and gene expression regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that substituted imidazoles and indoles containing 4-methoxyphenyl groups can inhibit the catalytic activity of enzymes like ALOX15 in a substrate-specific manner . This suggests that this compound may exert its effects through similar mechanisms, potentially involving allosteric inhibition and enzyme-substrate interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied. For instance, it has been used in biocatalytic processes with immobilized cells, showing high conversion rates and retained activity over multiple batches . This indicates that the compound is relatively stable and maintains its efficacy over extended periods in laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that compounds with similar structures can have dose-dependent effects on neurodegeneration and inflammation . High doses may lead to toxic or adverse effects, while lower doses may provide therapeutic benefits. This highlights the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in the synthesis of pyrrolidine derivatives, which are important in drug discovery . This suggests that the compound may play a role in metabolic pathways related to drug metabolism and synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies on similar compounds have shown that they can be efficiently transported and distributed within cells, affecting their localization and accumulation . This indicates that this compound may have similar transport and distribution properties.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, compounds with similar structures have been used in imaging studies to visualize subcellular localization and activity . This suggests that this compound may have specific subcellular targets that influence its biochemical effects.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJEYQVRSCQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)